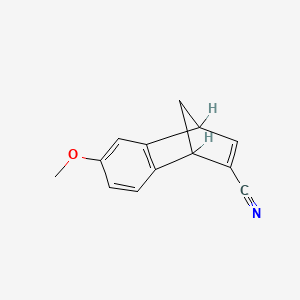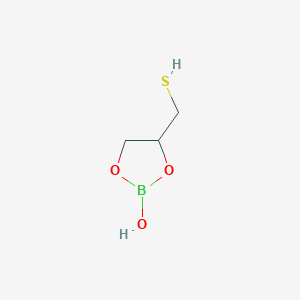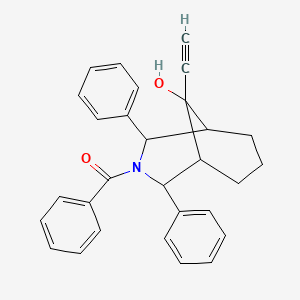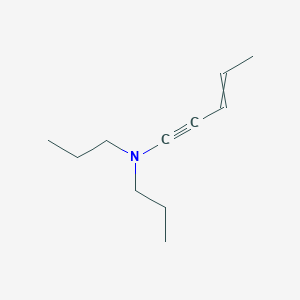
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane is a halogenated organic compound with the molecular formula C4Cl4F6 and a molecular weight of 303.845 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, making it a member of the class of perhalogenated alkanes. It is known for its stability and unique chemical properties, which make it useful in various industrial and scientific applications.
Vorbereitungsmethoden
The synthesis of 1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane typically involves the halogenation of butane derivatives. One common method includes the reaction of butane with chlorine and fluorine gases under controlled conditions. The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, at elevated temperatures . Industrial production methods often involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide or potassium iodide.
Oxidation and Reduction: While the compound is relatively stable, it can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Elimination Reactions: Under the influence of strong bases, elimination reactions can occur, leading to the formation of alkenes.
Wissenschaftliche Forschungsanwendungen
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other halogenated compounds.
Biology and Medicine: Its stability and reactivity make it useful in the development of pharmaceuticals and as a model compound in biochemical studies.
Wirkmechanismus
The mechanism of action of 1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane involves its interaction with molecular targets through halogen bonding and van der Waals forces. The presence of multiple halogen atoms allows it to form strong interactions with other molecules, influencing their reactivity and stability. These interactions are crucial in its role as a reagent in chemical reactions and its applications in various fields .
Vergleich Mit ähnlichen Verbindungen
1,1,4,4-Tetrachloro-1,2,2,3,3,4-hexafluorobutane can be compared with other similar compounds such as:
1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Similar in structure but differs in the position of chlorine and fluorine atoms.
1,1,2,2-Tetrachloro-1,2,3,3,4,4-hexafluorobutane: Another isomer with different halogen atom positions.
1,1,3,3-Tetrachloro-1,2,2,3,4,4-hexafluorobutane: Differing in the arrangement of halogen atoms.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
Eigenschaften
CAS-Nummer |
72765-11-8 |
|---|---|
Molekularformel |
C4Cl4F6 |
Molekulargewicht |
303.8 g/mol |
IUPAC-Name |
1,1,4,4-tetrachloro-1,2,2,3,3,4-hexafluorobutane |
InChI |
InChI=1S/C4Cl4F6/c5-3(6,13)1(9,10)2(11,12)4(7,8)14 |
InChI-Schlüssel |
AMFGZMONXXMPCS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(Cl)Cl)(F)F)(C(F)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471803.png)


![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)
![8-(But-3-yn-1-yl)-7-methyl-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14471825.png)
![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)

![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)
![N-methyl-4-[2-[4-(methylsulfamoyl)phenoxy]ethoxy]benzenesulfonamide](/img/structure/B14471851.png)

